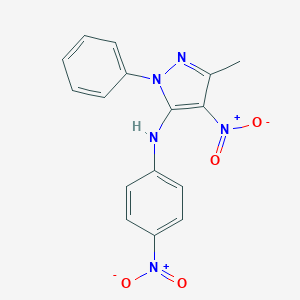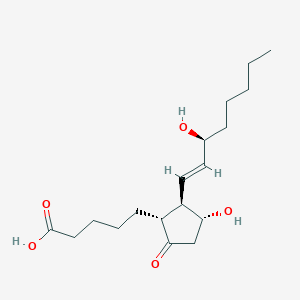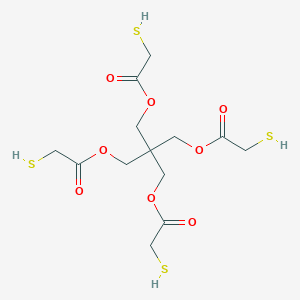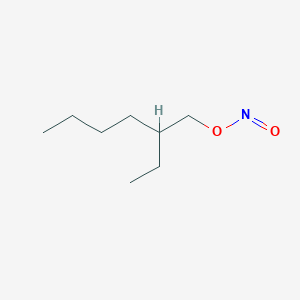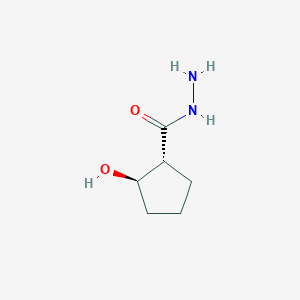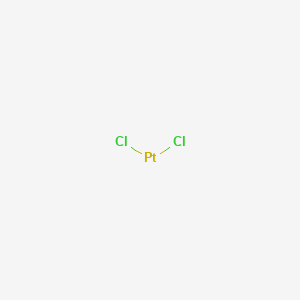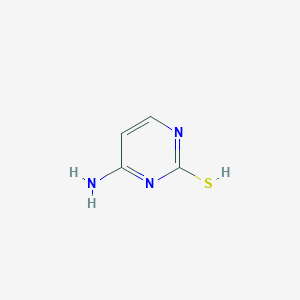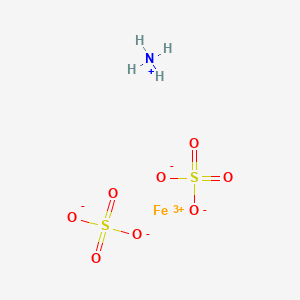
Monoammonium ferric sulfate
Descripción general
Descripción
Monoammonium ferric sulfate is a chemical compound that has been studied for various applications, including its use as a catalyst in organic synthesis. It is known for its stability and efficiency in catalyzing reactions such as the synthesis of ketals, esters, and various organic synthesis intermediates. Its advantages over conventional mineral acids include cost-effectiveness, ease of separation, minimal equipment corrosion, and reduced environmental pollution .
Synthesis Analysis
The synthesis of ammonium ferric sulfate and related compounds has been explored in several studies. For instance, the synthesis of ammonium hydroxodisulfitoferriate(III), a related compound, has been reported to be stable in air. The synthesis process of such compounds can involve different ratios of basic iron sulfates and may be influenced by the presence of air or inert atmospheres .
Molecular Structure Analysis
The molecular structure of ammonium ferric sulfate and its derivatives can be complex. For example, ammonium hydroxodisulfitoferriate(III) has been described as a compound with a catena-structure involving bis(sulfito-κO,κO)-μ2-hydroxo-κ2O linkages in its ferrate(III) complex .
Chemical Reactions Analysis
Ammonium ferric sulfate can catalyze various chemical reactions. It has been used in the ferric chloride–sulfuric acid method for serum cholesterol determination, showing that it can provide comparable results to ferric chloride without the disadvantages of being deliquescent or evolving hydrogen chloride upon the addition of sulfuric acid . Additionally, the thermal decomposition of ammonium sulfate can be catalyzed by ferric oxide, indicating that ferric compounds can play a role in the decomposition mechanisms of ammonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of monoammonium ferric sulfate are influenced by its interactions with other substances and conditions. For instance, the radiolysis of an aqueous ferrous ammonium sulfate solution by high-energy ion radiations has been studied, revealing the yield of ferric ions and the influence of linear energy transfer on the process . The thermal decomposition mechanism of ammonium sulfate catalyzed by ferric oxide has been characterized by various stages with different activation energies and decomposition mechanisms, indicating the complexity of the reactions involved .
Relevant Case Studies
Case studies involving monoammonium ferric sulfate and related compounds have provided insights into their behavior under different conditions. The radiolysis of ferrous ammonium sulfate solutions with cyclotron beams has been investigated, providing valuable data on the yield of ferric ions and the effects of radiation . The use of ferric ammonium sulfate in serum cholesterol determination has demonstrated its potential as a substitute for ferric chloride in clinical assays . The thermal decomposition of ammonium sulfate catalyzed by ferric oxide has been studied to understand the kinetics and mechanism of the reaction, which is relevant for industrial processes involving ammonium salts .
Aplicaciones Científicas De Investigación
Application in Environmental Science and Pollution Research
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : Monoammonium ferric sulfate is used as an exogenous additive to regulate sulfur-oxidizing bacteria in cow manure composting to promote carbon fixation .
- Methods of Application : The composting process is regulated by adding ferric sulfate, which increases the sulfate content, enhances the expression of sulfur-oxidizing genes and sulfur-oxidizing bacteria (SOB), and ultimately promotes carbon sequestration during composting .
- Results or Outcomes : The contents of dissolved organic matter (DOM) in the experimental group were 37.58% higher than those in the control group. The CO2 emission peaked on day 5, and the value of the control group was 1.34 times that of the experimental group .
Application in Physics and Chemistry of Minerals
- Scientific Field : Physics and Chemistry of Minerals .
- Summary of the Application : Monoammonium ferric sulfate is used in the study of basic ferric sulfate, FeOHSO4 .
- Methods of Application : The structure solution of FeOHSO4 was performed by the Endeavour program, from new X-ray powder diffraction (XRPD) data .
- Results or Outcomes : The arrangement of Fe and S atoms, based on linear chains of Fe3+ octahedra cross-linked by SO4 tetrahedra, corresponds to that of the order/disorder (OD) family .
Application in Analytical Chemistry, Wastewater Treatment, and Metallurgy
- Scientific Field : Analytical Chemistry, Wastewater Treatment, and Metallurgy.
- Summary of the Application : Monoammonium ferric sulfate is widely used in these fields, but the specific applications are not detailed in the source.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results or Outcomes : The specific results or outcomes are not detailed in the source.
Application in Environmental Remediation
- Scientific Field : Environmental Remediation .
- Summary of the Application : The solid solution of basic ferric sulfate (BFS) and basic ferric arsenate sulfate (BFAS) has shown promising features in the environmental remediation of arsenic from POX hydrothermal operations of Au and Cu .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Nanotechnology
- Scientific Field : Nanotechnology .
- Summary of the Application : Cobalt nanoferrites are one of the most commonly used ferrites and have a wide range of applications. The present study involves several synthesis and characterization methods along with applications of cobalt ferrite nanoparticles .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Environmental Science and Pollution Research
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : Monoammonium ferric sulfate is used as an exogenous additive to regulate sulfur-oxidizing bacteria in cow manure composting to promote carbon fixation .
- Methods of Application : The composting process is regulated by adding ferric sulfate, which increases the sulfate content, enhances the expression of sulfur-oxidizing genes and sulfur-oxidizing bacteria (SOB), and ultimately promotes carbon sequestration during composting .
- Results or Outcomes : The contents of dissolved organic matter (DOM) in the experimental group were 37.58% higher than those in the control group. The CO2 emission peaked on day 5, and the value of the control group was 1.34 times that of the experimental group .
Safety And Hazards
Inhalation of dust irritates the nose and throat. Ingestion causes irritation of the mouth and stomach. Dust irritates eyes and can irritate skin on prolonged contact . Large doses may lead to iron poisoning and cause abdominal pain, nausea, retching and vomiting, hypermotility, diarrhea, colic or constipation, and black stool .
Direcciones Futuras
Propiedades
IUPAC Name |
azanium;iron(3+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLLRJQCZROSE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium iron disulfate | |
CAS RN |
10138-04-2 | |
| Record name | Ammonium ferric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium iron bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2X1H1IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
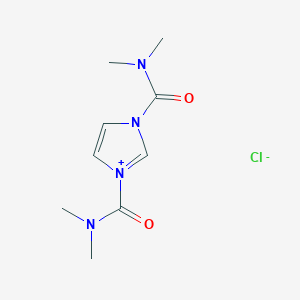
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
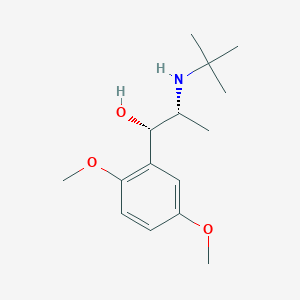
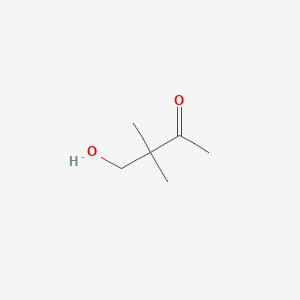
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
